molecular formula C14H11ClN2O5S B12995196 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid

Cat. No.: B12995196
M. Wt: 354.8 g/mol
InChI Key: KKXJOZMWPUNFLD-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Analysis

The molecular formula of 4-(3-(4-(chlorosulfonyl)phenyl)ureido)benzoic acid is C₁₄H₁₁ClN₂O₅S , with a molecular weight of 354.77 g/mol . Its structure comprises three distinct functional groups:

  • A benzoic acid moiety at the para position.
  • A ureido linker (-NH-C(O)-NH-) bridging the benzoic acid and chlorosulfonyl-substituted benzene.
  • A chlorosulfonyl group (-SO₂Cl) attached to the para position of the second benzene ring.

The SMILES notation (O=C(O)C₁=CC=C(NC(NC₂=CC=C(S(=O)(Cl)=O)C=C₂)=O)C=C₁) confirms the connectivity: the benzoic acid group (C₁) connects to the ureido nitrogen, which links to the chlorosulfonyl-bearing benzene (C₂) . This arrangement creates a planar geometry stabilized by intramolecular hydrogen bonding between the ureido N-H and the carbonyl oxygen of the benzoic acid.

Functional Group Position Role
Benzoic acid (-COOH) C₁ Enhances solubility and participates in hydrogen bonding.
Ureido (-NH-C(O)-NH-) Between C₁ and C₂ Facilitates conjugation and stabilizes conformation.
Chlorosulfonyl (-SO₂Cl) C₂ Introduces electron-withdrawing effects and reactivity.

The chlorosulfonyl group exerts strong electron-withdrawing effects, polarizing the adjacent benzene ring and increasing the acidity of the benzoic acid proton (pKa ~2.5–3.0, estimated via computational methods) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11ClN2O5S

Molecular Weight

354.8 g/mol

IUPAC Name

4-[(4-chlorosulfonylphenyl)carbamoylamino]benzoic acid

InChI

InChI=1S/C14H11ClN2O5S/c15-23(21,22)12-7-5-11(6-8-12)17-14(20)16-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19)(H2,16,17,20)

InChI Key

KKXJOZMWPUNFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Chlorosulfonyl Intermediate

The chlorosulfonyl group is typically introduced via chlorosulfonation of a suitable benzoic acid derivative, often 4-chlorobenzoic acid or related compounds.

  • Chlorosulfonation Reaction : 4-chlorobenzoic acid is reacted with chlorosulfonic acid at elevated temperatures (~140 °C) for several hours (e.g., 6 hours) to yield 4-chloro-3-(chlorosulfonyl)benzoic acid. The reaction mixture is then quenched by slow addition to ice-water to decompose excess chlorosulfonic acid and isolate the product by filtration.

  • Alternative Method : Chromium(VI) oxide in acetic anhydride/acetic acid can be used to convert p-toluenesulfonyl chloride to 4-(chlorosulfonyl)benzoic acid with moderate yield (~55%).

Step Reagents/Conditions Product Yield (%) Notes
1 4-chlorobenzoic acid + chlorosulfonic acid 4-chloro-3-(chlorosulfonyl)benzoic acid ~70-80* Heated at 140 °C for 6 h, quenched in ice water
2 p-toluenesulfonyl chloride + Cr(VI) oxide in Ac2O/HAc 4-(chlorosulfonyl)benzoic acid 55 Heated at 40 °C for 2 h

*Yield varies depending on reaction scale and purification.

Formation of the Ureido Linkage

The ureido group is introduced by coupling the chlorosulfonyl intermediate with an amine-containing benzoic acid derivative.

  • Urea Formation : The chlorosulfonyl group reacts with an amine (e.g., 3-aminobenzoic acid or its derivatives) to form a sulfonamide intermediate, which is then converted to the ureido compound by reaction with an isocyanate or carbamoyl chloride derivative.

  • Typical Procedure : The chlorosulfonyl benzoic acid derivative is added portionwise to a cooled aqueous amine solution (e.g., methylamine, ethylamine, or aromatic amines) at 0–25 °C. The reaction proceeds over 2–4 hours at room temperature, followed by isolation of the sulfonamide intermediate by filtration or extraction.

  • Subsequent Ureido Coupling : The sulfonamide intermediate is then reacted with an appropriate isocyanate or carbamoyl chloride to form the ureido linkage, often under mild heating and in an inert solvent such as acetonitrile or dimethylacetamide.

Step Reagents/Conditions Product Notes
3 4-chloro-3-(chlorosulfonyl)benzoic acid + aqueous amine (e.g., methylamine) 4-chloro-3-(methylsulfamoyl)benzoic acid Stirred 2–4 h at RT, isolated by filtration
4 Sulfonamide intermediate + isocyanate/carbamoyl chloride 4-(3-(4-(chlorosulfonyl)phenyl)ureido)benzoic acid Reaction in organic solvent, mild heating

Purification and Characterization

  • The final product is typically purified by recrystallization from aqueous alcohol or acetonitrile to achieve high purity.

  • Characterization includes LCMS, ^1H NMR, and melting point determination to confirm structure and purity.

Detailed Research Findings and Notes

  • The chlorosulfonylation step is critical and requires controlled temperature and quenching to avoid decomposition or side reactions.

  • The ureido bond formation benefits from using freshly prepared isocyanates or carbamoyl chlorides to ensure high coupling efficiency.

  • The presence of both acidic (carboxylic acid) and reactive sulfonyl chloride groups necessitates careful choice of solvents and reaction conditions to prevent hydrolysis or unwanted side reactions.

  • Alternative synthetic routes may involve stepwise protection/deprotection strategies to improve yields and selectivity, though these add complexity.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield/Notes
1 Chlorosulfonation 4-chlorobenzoic acid Chlorosulfonic acid, 140 °C, 6 h 4-chloro-3-(chlorosulfonyl)benzoic acid ~70-80%
2 Alternative chlorosulfonation p-toluenesulfonyl chloride + Cr(VI) oxide Acetic anhydride/acetic acid, 40 °C, 2 h 4-(chlorosulfonyl)benzoic acid 55%
3 Sulfonamide formation Chlorosulfonyl intermediate + amine Aqueous amine solution, 0–25 °C, 2–4 h Sulfonamide intermediate Isolated by filtration
4 Ureido coupling Sulfonamide intermediate + isocyanate Organic solvent (e.g., acetonitrile), mild heat This compound Purified by recrystallization

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can modify the functional groups, leading to new products.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols can be used to replace the chlorosulfonyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield sulfonamide derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

One of the primary applications of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is in pharmaceutical development. Its structure suggests potential anti-inflammatory properties, making it a candidate for drug development targeting inflammatory diseases.

  • Anti-inflammatory Agents : Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways. The chlorosulfonyl group may enhance binding affinity to biological targets, suggesting that this compound could be developed into an effective anti-inflammatory drug.
  • Cancer Treatment : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The ureido functionality may play a role in modulating biological activity against cancer cells, particularly in solid tumors and hematological malignancies .

Synthetic Chemistry Applications

The unique functional groups present in this compound allow it to serve as an intermediate in various synthetic pathways:

  • Chemical Intermediates : The compound can be utilized as a precursor for synthesizing more complex molecules in organic synthesis. Its chlorosulfonyl group can participate in nucleophilic substitution reactions, providing avenues for creating sulfonamide derivatives.
  • Material Science : The compound's reactivity makes it suitable for developing new materials with specific properties. For instance, it can be incorporated into polymer matrices to enhance thermal and mechanical properties due to its strong intermolecular interactions .

Case Study 1: Anti-inflammatory Activity

A study conducted on structurally similar compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The presence of the chlorosulfonyl group was hypothesized to increase the selectivity and potency of such compounds against these targets.

Case Study 2: Cancer Cell Growth Inhibition

Research published on related urea compounds indicated their effectiveness in inhibiting the growth of leukemia cells. The study highlighted the importance of structural modifications on the ureido group for enhancing biological activity against cancer cells .

Mechanism of Action

The mechanism of action of 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification .

Comparison with Similar Compounds

The compound belongs to a broader class of urea-containing benzoic acid derivatives. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects , synthetic yields , spectroscopic data , and biological relevance .

Substituent Effects on Urea-Benzoic Acid Scaffold
Compound Name Substituent (R) Key Properties Reference
4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid -SO₂Cl (para) High electrophilicity; potential for covalent binding
4-(3-(4-Cyanophenyl)ureido)benzoic acid (8) -CN (para) Moderate electron-withdrawing; enhances hydrogen bonding
2-(3-(3-(Trifluoromethyl)phenyl)ureido)benzoic acid -CF₃ (meta) Strong hydrophobicity; improves membrane permeability
t-TUCB -OCH₂CF₃ (meta, trans-cyclohexyloxy) Soluble epoxide hydrolase (sEH) inhibition; anti-inflammatory activity
4-(3-(4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)benzoic acid (22) Morpholino-triazine (para) Kinase inhibition; high molecular weight (642.3 Da)

Key Observations :

  • Electron-withdrawing groups (-SO₂Cl, -CN, -CF₃) enhance reactivity and target engagement but may reduce metabolic stability.
  • Bulkier substituents (e.g., morpholino-triazine in compound 22) increase molecular weight and complexity, impacting oral bioavailability .
  • Cyclohexyloxy groups (e.g., t-TUCB) improve target selectivity for enzymes like sEH .

Key Observations :

  • High yields (>80%) are achievable with optimized coupling agents (e.g., HBTU) and bases (e.g., DIPEA) .
  • Thioamide analogs (7d–7h) exhibit lower yields due to sulfur’s sensitivity to oxidation .
Spectroscopic and Analytical Data
  • Mass Spectrometry: The target compound’s molecular ion ([M+H]⁺) is expected near ~380–400 Da (similar to compound 22: 642.3 Da ). Cyanophenyl analogs (e.g., compound 8) show [M+H]⁺ at 306.0–356.1 Da .
  • NMR :
    • Ureido protons resonate at δ 8.5–10.0 ppm in DMSO-d₆ (observed in compound 327 ).

Biological Activity

4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C14H12ClN2O3S\text{C}_{14}\text{H}_{12}\text{ClN}_2\text{O}_3\text{S}

It features a chlorosulfonyl group which is believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial and antifungal properties. The presence of the chlorosulfonyl group enhances the compound's ability to interact with microbial targets, potentially leading to cell membrane disruption or inhibition of essential enzymes involved in microbial metabolism.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it may inhibit specific enzymes or receptors, disrupting cellular processes such as DNA replication or protein synthesis. This aligns with findings from related compounds that show interactions with molecular targets leading to cytotoxic effects .

Cytotoxicity Studies

In studies assessing cytotoxicity, compounds similar to this compound were evaluated using murine bone marrow leukocytes. Compounds were tested at various concentrations, revealing that some exhibited no cytotoxicity at concentrations up to 25 μM, while others showed significant cytotoxic effects at lower concentrations .

Antioxidant Activity

Compounds in this class have also been investigated for their ability to scavenge reactive oxygen species (ROS). For instance, some derivatives demonstrated significant antiradical activity with IC50 values in the submicromolar range, indicating potential therapeutic applications in oxidative stress-related conditions .

Table 1: Summary of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Antioxidant Activity (IC50)
This compoundYes>25 μM<1 μM
Related Compound AYes15 μM50 nM
Related Compound BNo>25 μM<600 nM

Case Study: Inhibition of HNE

A notable study evaluated the inhibition of human neutrophil elastase (HNE) by various compounds, including those structurally related to this compound. The most active compounds exhibited IC50 values significantly lower than that of ebselen, a known antioxidant and anti-inflammatory agent. This suggests that modifications to the core structure can enhance biological activity against specific targets .

Future Directions in Research

Further research is needed to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Identifying how variations in chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-(4-(Chlorosulfonyl)phenyl)ureido)benzoic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Chlorosulfonation of 4-aminobenzoic acid derivatives using chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .
  • Step 2 : Urea bond formation via reaction of the sulfonyl chloride intermediate with an isocyanate or carbamate derivative. Use anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine to enhance yields .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio for urea formation) and temperature (room temperature for urea coupling to minimize side reactions) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use DMSO-d6 as a solvent for 1D/2D NMR to confirm urea linkage (δ ~6.5–7.5 ppm for NH protons) and sulfonyl chloride groups (δ ~125–135 ppm for sulfur-related signals) .
  • HPLC-MS : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for purity assessment and molecular ion confirmation (exact mass: 369.75 g/mol) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content against theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays?

  • Strategies :

  • Co-solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers to enhance aqueous compatibility without denaturing proteins .
  • Prodrug Design : Modify the carboxylic acid group (e.g., esterification) to improve permeability, followed by enzymatic hydrolysis in target tissues .
  • Nanoparticle Encapsulation : Load the compound into PEGylated liposomes for sustained release and enhanced bioavailability .

Q. What are the common sources of synthetic byproducts, and how can they be identified/resolved?

  • Byproduct Analysis :

  • Chlorination Over-reaction : Excess chlorosulfonic acid may lead to di- or tri-chlorinated byproducts. Use controlled stoichiometry (1:1.05 reagent ratio) and low temperatures .
  • Urea Hydrolysis : Hydrolytic cleavage of the urea bond under acidic/basic conditions. Confirm stability via pH-solubility profiling (pH 4–7 recommended) .
  • Identification : Compare LC-MS retention times and fragmentation patterns with synthetic standards .

Q. How does the electronic nature of the chlorosulfonyl group influence reactivity in downstream applications?

  • Mechanistic Insights :

  • The electron-withdrawing sulfonyl chloride group activates the phenyl ring for nucleophilic aromatic substitution (e.g., coupling with amines or thiols) .
  • In medicinal chemistry, this group enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) via H-bonding and electrostatic interactions .
  • Experimental Validation : Perform DFT calculations to map electron density distribution and correlate with reaction kinetics .

Troubleshooting & Data Contradictions

Q. How should researchers reconcile discrepancies in reported NMR data for similar ureido-benzoic acid derivatives?

  • Resolution Steps :

  • Solvent Effects : Confirm solvent choice (e.g., DMSO-d6 vs. CDCl3) and temperature, as proton shifts vary significantly .
  • Dynamic Effects : Urea NH protons may exhibit broadening or splitting due to slow exchange; use elevated temperatures (50–60°C) to sharpen signals .
  • Cross-Validation : Compare with crystallographic data (if available) or IR spectroscopy for functional group confirmation .

Q. What are the critical considerations for scaling up synthesis from milligram to gram quantities?

  • Scale-up Challenges :

  • Exotherm Management : Use jacketed reactors for chlorosulfonation to dissipate heat and prevent runaway reactions .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .
  • Yield Optimization : Conduct DoE (Design of Experiments) to identify critical parameters (e.g., stirring rate, reagent addition time) .

Application-Driven Questions

Q. How can this compound serve as a precursor for targeted drug delivery systems?

  • Functionalization Pathways :

  • Bioconjugation : Attach PEG linkers or antibodies to the sulfonyl chloride group for tumor-targeted delivery .
  • Prodrug Activation : Incorporate pH-labile groups (e.g., hydrazones) for release in acidic microenvironments (e.g., cancerous tissues) .

Q. What computational tools are recommended for predicting interactions between this compound and biological targets?

  • In Silico Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-binding enzymes .
  • MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100-ns trajectories .

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